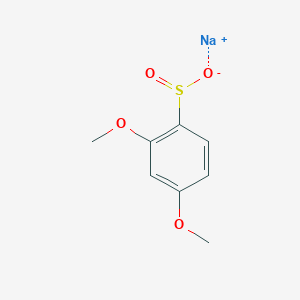
Sodium 2,4-dimethoxybenzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,4-dimethoxybenzene-1-sulfinate is an organosulfur compound with the molecular formula C8H9NaO4S. This compound is part of the broader class of sodium sulfinates, which are known for their versatile reactivity and applications in organic synthesis. Sodium sulfinates, including this compound, are valuable building blocks for the synthesis of various organosulfur compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of sodium 2,4-dimethoxybenzene-1-sulfinate typically involves the sulfonylation of 2,4-dimethoxybenzene. One common method is the reaction of 2,4-dimethoxybenzene with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonic acid, which is then neutralized to form the sodium sulfinate salt .
Industrial Production Methods: Industrial production of sodium sulfinates often involves large-scale sulfonylation reactions using continuous flow reactors. These methods ensure consistent product quality and high yields. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2,4-dimethoxybenzene-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfones.
Reduction: Reduction reactions can convert it to thiols or sulfides.
Substitution: It participates in nucleophilic substitution reactions, forming sulfonamides, sulfides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, amines, and thiols are commonly employed.
Major Products:
Oxidation: Sulfonic acids, sulfones.
Reduction: Thiols, sulfides.
Substitution: Sulfonamides, sulfides, and other organosulfur compounds.
Aplicaciones Científicas De Investigación
Sodium 2,4-dimethoxybenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a sulfonylating agent in organic synthesis, facilitating the formation of sulfonamides, sulfones, and other sulfur-containing compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are investigated for potential therapeutic applications, such as antimicrobial and anticancer agents.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of sodium 2,4-dimethoxybenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, the sulfinate group (-SO2Na) can displace leaving groups, forming new C-S bonds. In oxidation reactions, the sulfinate group can be converted to sulfonic acids or sulfones, altering the compound’s reactivity and properties .
Comparación Con Compuestos Similares
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 2,4-dimethoxybenzene-1-sulfinate is unique due to the presence of methoxy groups on the benzene ring, which influence its reactivity and solubility. Compared to sodium benzenesulfinate, it has enhanced nucleophilicity and can participate in a broader range of chemical reactions. The methoxy groups also provide additional sites for functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H9NaO4S |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
sodium;2,4-dimethoxybenzenesulfinate |
InChI |
InChI=1S/C8H10O4S.Na/c1-11-6-3-4-8(13(9)10)7(5-6)12-2;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |
Clave InChI |
NVNPAMYRUFFLQJ-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC(=C(C=C1)S(=O)[O-])OC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


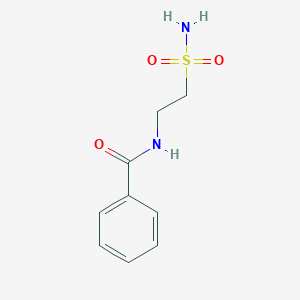


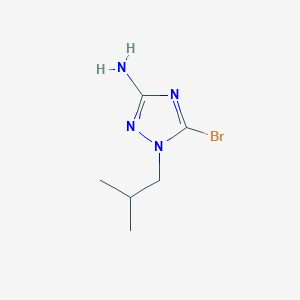
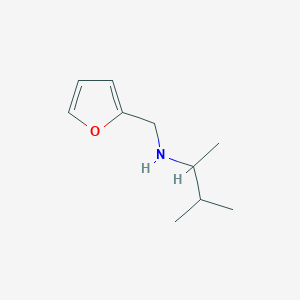
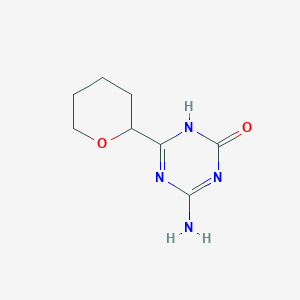
![2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B13169420.png)
![Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13169425.png)
![2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal](/img/structure/B13169430.png)

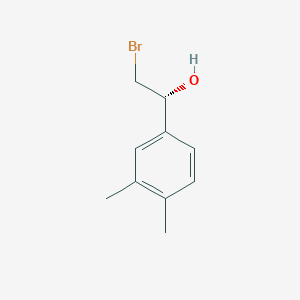
![5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde](/img/structure/B13169453.png)


